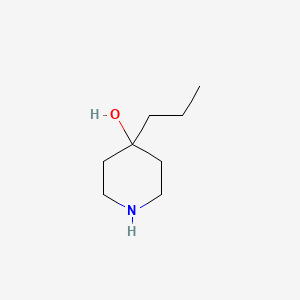

4-Propylpiperidin-4-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical and Biological Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and pharmaceutical development. ubbcluj.rochem-space.com This structural motif is prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, underscoring its importance in the design of bioactive molecules. ubbcluj.ro The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's physicochemical properties and biological activity. ijcea.org Its incorporation into drug molecules can enhance metabolic stability and improve binding to target receptors. wikipedia.org

Academic Context of 4-Hydroxypiperidine (B117109) Derivatives in Medicinal Chemistry and Related Fields

Within the diverse family of piperidine derivatives, 4-hydroxypiperidines hold a special significance in medicinal chemistry. The hydroxyl group at the C4 position is a key structural feature that imparts unique reactivity and conformational flexibility. nih.gov This hydroxyl group can participate in hydrogen bonding, a critical interaction for the binding of molecules to biological targets such as enzymes and receptors. nih.gov

Furthermore, the hydroxyl group serves as a convenient synthetic handle for the introduction of a wide range of other functional groups, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. nih.gov Research has demonstrated that derivatives of 4-hydroxypiperidine exhibit a broad spectrum of biological activities, including potential as analgesics, anti-inflammatory agents, and modulators of neurotransmitter systems. nih.govontosight.ai For instance, certain 4-hydroxypiperidine derivatives have been investigated for their activity against tuberculosis and as inhibitors of sphingosine (B13886) kinase, an enzyme implicated in cancer and inflammation. nih.govnih.gov

Research Scope and Potential of 4-Propylpiperidin-4-ol as a Model Compound or Lead Structure

This compound itself is recognized as a valuable intermediate in the synthesis of more complex molecules. ubbcluj.ro Its structure, combining the foundational piperidine ring with a hydroxyl group and a simple alkyl chain (propyl group), makes it an ideal model compound for fundamental chemical studies. The synthesis of this compound can be achieved through methods such as the Favorskii reaction, which involves the reaction of an alkyne with a carbonyl group under basic conditions. ubbcluj.rowikipedia.org In the case of this compound, this would typically involve the reaction of 1-propylpiperidin-4-one with an appropriate acetylenic precursor. ubbcluj.ro

The true potential of this compound in academic research lies in its role as a lead structure for the development of novel bioactive compounds. By serving as a foundational scaffold, researchers can systematically modify its structure to explore how these changes affect its biological activity. A prime example of this is the synthesis and investigation of 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol, a derivative of this compound. researchgate.net

Detailed Research Findings: A Case Study

In a notable study, the derivative 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol was synthesized and evaluated for its plant growth-stimulating activity on spring wheat. researchgate.net This research highlights the potential for derivatives of this compound to exhibit significant biological effects. The study demonstrated a clear concentration-dependent activity, with lower concentrations of the compound leading to a marked increase in wheat growth. researchgate.net

Plant Growth-Stimulating Activity of a this compound Derivative

| Concentration of 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol | Observed Effect on Spring Wheat Growth | Reference |

|---|---|---|

| 0.01% | Inhibitory effect and deceleration of wheat growth | researchgate.net |

| 0.001% | Growth-stimulating activity | researchgate.net |

| 0.0001% | Maximum germination and significant increase in wheat growth | researchgate.net |

This case study underscores the research potential of this compound as a starting point for the discovery of new molecules with valuable biological properties. The ability to systematically modify the core structure and observe the resulting changes in activity is a fundamental aspect of medicinal and agricultural chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

4-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-8(10)4-6-9-7-5-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPXCWYPFFEOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734467 | |

| Record name | 4-Propylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923944-30-3 | |

| Record name | 4-Propylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 4 Propylpiperidin 4 Ol and Its Derivatives

Stereoselective and Regioselective Synthetic Routes

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 4-propylpiperidin-4-ol and its analogues, the stereocenters at the C-4 position and potentially on the piperidine (B6355638) ring itself demand sophisticated synthetic approaches to ensure the desired spatial arrangement of substituents.

Enantioselective and Diastereoselective Approaches

The creation of specific stereoisomers of substituted piperidin-4-ols can be achieved through various modern synthetic methods. nih.gov One notable strategy involves a one-pot synthesis that proceeds via a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method has demonstrated broad substrate scope and excellent diastereoselectivities in the formation of the piperidine ring. nih.gov The resulting piperidin-4-ol products possess a free ring nitrogen, which allows for straightforward derivatization. nih.gov

Another powerful technique is the diastereoselective synthesis of zwitterionic bicyclic lactams, which serve as scaffolds for constructing 2-substituted-4-hydroxy piperidines. rsc.org This approach utilizes an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. rsc.org This methodology facilitates the creation of two or three new stereogenic centers with high diastereoselectivity. rsc.org The utility of these intermediates has been showcased in the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine. rsc.org

Furthermore, acid-mediated 6-endo-trig cyclization of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org This method cleanly generates the 4-oxopiperidine products in high yields, which can then be further modified to access specific diastereomers of substituted piperidinols. rsc.org

The table below summarizes key aspects of these stereoselective methodologies.

| Methodology | Key Transformation | Stereochemical Outcome | Key Features |

| Gold-Catalyzed Cyclization | Sequential cyclization, reduction, and Ferrier rearrangement | Excellent diastereoselectivity | One-pot synthesis, broad substrate scope, free N-H for derivatization. nih.gov |

| Zwitterionic Bicyclic Lactams | Intramolecular Corey–Chaykovsky reaction | High diastereoselectivity | Generates multiple new stereocenters. rsc.org |

| Acid-Mediated Cyclization | 6-endo-trig cyclization of enones | High diastereoselectivity for trans-isomers | High yields, applicable to total synthesis. rsc.org |

Methodologies for Chiral Pool Synthesis

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. wikipedia.orgnumberanalytics.com This strategy is highly efficient as it incorporates a pre-existing stereocenter, which is often preserved throughout the synthetic sequence. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of molecules like this compound, a chiron approach might start from a naturally occurring chiral building block that already contains a portion of the piperidine skeleton or a precursor with the desired stereochemistry. bccollegeasansol.ac.in For instance, enantiopure amino acids or their derivatives can be elaborated into the piperidine ring system. This approach is particularly advantageous when the target molecule shares structural similarities with an inexpensive, enantiopure natural product. wikipedia.org

The use of chiral pool synthesis has been instrumental in the total synthesis of numerous complex natural products and pharmaceutical agents, such as paclitaxel (B517696) (Taxol) and oseltamivir (B103847) (Tamiflu). numberanalytics.com While specific examples detailing the chiral pool synthesis of this compound are not prevalent in the searched literature, the principles of this methodology are broadly applicable to its stereoselective construction. bccollegeasansol.ac.innih.gov

Functionalization Strategies of the Piperidine Ring System

The versatility of the this compound scaffold lies in its amenability to a wide range of chemical modifications. These transformations allow for the fine-tuning of its physicochemical properties and biological activity.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation can be achieved through various methods, including reactions with alkyl halides or reductive amination with aldehydes and ketones. ambeed.com For instance, the nitrogen atom can be alkylated using reagents like propyl halides to introduce the propyl group. google.com Reductive amination offers a convenient route to N-substituted piperidines. google.com More sustainable approaches are also being developed, such as the use of propylene (B89431) carbonate for N-alkylation under neat conditions. mdpi.com

N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides to form amides. ambeed.comgoogle.com These reactions are often performed in the presence of a base. ambeed.com A one-pot, three-step synthesis involving reductive amination followed by N-acylation and an aza-Wittig reaction has been developed for the synthesis of related heterocyclic systems. sioc-journal.cn

The table below provides examples of reagents used for these transformations.

| Transformation | Reagent Class | Example Reagents |

| N-Alkylation | Alkyl Halides, Aldehydes, Epoxides | Propyl bromide, Propionaldehyde, Propylene oxide. ambeed.comgoogle.comgoogle.com |

| N-Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Acetic anhydride. google.comgoogle.com |

Modifications at the C-4 Hydroxyl Group

The tertiary hydroxyl group at the C-4 position offers another handle for diversification. It can undergo oxidation to the corresponding ketone using various oxidizing agents. Furthermore, the hydroxyl group can be a site for etherification or esterification to introduce a wide range of functionalities. For example, O-cyanomethyl ethers of carbohydrates have been shown to be versatile intermediates for preparing a variety of derivatives. nih.gov While not directly on this compound, these methods for hydroxyl group functionalization are broadly applicable. nih.gov

Substitutions on the Propyl Moiety

While direct functionalization of the propyl group on the pre-formed this compound is less common, the synthesis can be adapted to incorporate substituents on the propyl chain. This is typically achieved by starting with a functionalized propyl Grignard reagent or a related organometallic species during the initial construction of the piperidine ring. For example, the addition of a Grignard reagent to a piperidone precursor is a common method for introducing the C-4 substituent. By using a propyl Grignard reagent with substituents on the chain, one can access derivatives with modified propyl moieties.

Catalytic Approaches in this compound Synthesis

The direct functionalization of C–H bonds and the use of transition metals have emerged as powerful tools for the efficient construction of complex molecules, including piperidine derivatives.

Palladium-Catalyzed Csp³–H Bond Functionalization

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering a direct and atom-economical route to functionalize otherwise inert C(sp³)–H bonds. core.ac.uk This strategy circumvents the need for pre-functionalization, which often requires additional synthetic steps. semanticscholar.org The development of directing groups has been instrumental in achieving site-selective C–H activation, leading to the construction of highly enantiomerically enriched compounds. rsc.org

In the context of aliphatic amines, which are prevalent in pharmaceuticals, palladium catalysis has been employed for C(sp³)–H functionalization. core.ac.uk For instance, the palladium-catalyzed acetoxylation of cyclic amines has been demonstrated with good functional group tolerance. core.ac.uk Mechanistic studies, including kinetic experiments and DFT calculations, suggest that these transformations can proceed via the formation of an electrophilic C–Pd bond, followed by external acetate (B1210297) attack. core.ac.uk

A significant challenge in this area is the functionalization of C–H bonds through strained four-membered metallacycle intermediates, which are generally less favorable than five- or six-membered rings. nih.gov However, research has shown that with a suitable directing group, such as salicylaldehyde, palladium-catalyzed oxidation of primary C(sp³)–H bonds β to the nitrogen in an aliphatic amine can be achieved. nih.gov Mechanistic investigations have indicated that the C–H bond cleavage is the rate-limiting step and that the formation of the four-membered palladacycle is thermodynamically uphill. nih.gov The stabilization of this strained intermediate is thought to be facilitated by an intramolecular hydrogen bond. nih.gov

Recent advancements have also focused on the development of asymmetric C–H bond functionalization using chiral ligands. semanticscholar.orgrsc.org Mono-N-protected amino acids (MPAAs) have been identified as effective chiral ligands in palladium-catalyzed asymmetric C–H functionalization, promoting stereoinduction. semanticscholar.org

Other Transition Metal-Catalyzed Reactions

Beyond palladium, other transition metals play a crucial role in the synthesis of piperidine derivatives. mdpi.com Rhodium-catalyzed reactions, for example, are effective for the cleavage of S–S bonds and the subsequent transfer of organothio groups. mdpi.com Iridium-catalyzed hydrogen transfer reactions and oxidative cyclization of amino alcohols represent other powerful strategies. researchgate.net The combination of transition metal catalysis with organocatalysis has emerged as a promising approach to achieve transformations that are challenging for either system alone. rsc.org

Novel Synthetic Pathways for Complex this compound Analogs

The demand for structurally diverse and complex piperidine derivatives has driven the development of innovative synthetic strategies, including multicomponent reactions and sophisticated total synthesis approaches.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient means of generating molecular complexity in a single step by combining three or more reactants. scielo.brnih.gov This approach accelerates the synthesis of compound libraries for biological screening. nih.govjppres.com The Ugi and Biginelli reactions are prominent examples of MCRs that have been widely used in the synthesis of heterocyclic compounds. scielo.br

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR for the synthesis of nitrogen-containing heterocycles. csic.esbeilstein-journals.org This reaction and its variations can be used to create diverse scaffolds, and even be performed sequentially to build highly complex molecules. csic.es The modularity of MCRs allows for the rapid exploration of structure-activity relationships by systematically varying each component. nih.gov

Total Synthesis Strategies Involving Piperidinol Intermediates

The total synthesis of natural products often provides a platform for the development of new synthetic methods. organic-chemistry.org Strategies involving piperidinol intermediates are central to the synthesis of numerous bioactive alkaloids. acs.orgbeilstein-journals.org

One notable approach involves a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines to produce stereoselectively substituted piperidines. organic-chemistry.org This method has been successfully applied to the total synthesis of several alkaloids. organic-chemistry.org Another strategy employs an intramolecular N–H insertion reaction of an α,β-unsaturated diazoketone to construct a dihydropyridine-3-one core, which can be further elaborated into piperidine alkaloids like (–)-cassine. acs.org

A concise and stereodivergent synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been developed, which was utilized in an efficient synthesis of the NK-1 inhibitor L-733,060. beilstein-journals.org This sequence relies on the stereoselective reduction of a ketone and a phosphite-driven cyclodehydration. beilstein-journals.org Furthermore, chiral 2-piperidone (B129406) building blocks have been used for the synthesis of various diastereomers of 2,6-disubstituted 3-piperidinol alkaloids. acs.org

Sophisticated Analytical and Spectroscopic Characterization of 4 Propylpiperidin 4 Ol and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional arrangement of atoms within a molecule. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of the structural puzzle.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons). For a compound like 4-Propylpiperidin-4-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group (a triplet for the methyl group and two multiplets for the methylene groups), as well as signals for the piperidine (B6355638) ring protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear as downfield multiplets, while the protons at C3 and C5 would be further upfield. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration niscpr.res.in.

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In this compound, one would expect to see signals for the three carbons of the propyl group and three distinct signals for the piperidine ring carbons (C4, C2/C6, and C3/C5, assuming symmetry). The quaternary carbon at C4, bonded to the hydroxyl and propyl groups, would be readily identifiable.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the propyl chain and the arrangement of protons around the piperidine ring. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Piperidin-4-ol Analogs

| Compound | Nucleus | C2/C6 Protons (ppm) | C3/C5 Protons (ppm) | C4-Substituent Protons (ppm) | C2/C6 Carbons (ppm) | C3/C5 Carbons (ppm) | C4 Carbon (ppm) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Hydroxypiperidine (B117109) | ¹H, ¹³C | ~2.9-3.1 (axial/equatorial) | ~1.6-1.8 (axial/equatorial) | ~3.7 (CH-OH) | ~43.5 | ~34.5 | ~66.7 | chemicalbook.com |

| 4-Phenylpiperidin-4-ol (B156043) | ¹H, ¹³C | ~3.0-3.2 | ~1.7-2.1 | ~7.2-7.5 (Aromatic) | ~42.8 | ~36.1 | ~71.5 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₁₇NO), HRMS would provide an exact mass for the protonated molecule [M+H]⁺, confirming its elemental composition and distinguishing it from any potential isomeric impurities. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses, such as the loss of a water molecule or the propyl group scielo.brnih.gov.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups (propyl and piperidine ring) would be observed as strong, sharp peaks in the 2850-3000 cm⁻¹ range. The C-O stretching vibration would likely appear in the 1050-1150 cm⁻¹ region nist.gov.

Table 2: Characteristic IR Absorption Bands for Piperidinol Analogs

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 | 4-Hydroxypiperidine nist.gov |

| N-H (Amine) | Stretching | 3300 - 3500 | 4-Hydroxypiperidine nist.gov |

| C-H (Alkyl) | Stretching | 2850 - 3000 | 1-Benzyl-4-hydroxypiperidine nist.gov |

| C-O (Alcohol) | Stretching | 1050 - 1150 | 4-Hydroxypiperidine nist.gov |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography provides the definitive, unambiguous determination of its solid-state molecular structure. This technique yields precise bond lengths, bond angles, and conformational information. For an analog like 4-(4-chlorophenyl)piperidin-4-ol, studies have shown that the piperidine ring typically adopts a chair conformation researchgate.net. In this conformation, the bulky substituent at the C4 position (the 4-chlorophenyl group) occupies the equatorial position to minimize steric strain, while the hydroxyl group is axial researchgate.net. Similar studies on piperidin-4-ol itself have identified two polymorphs where the OH group is equatorial, but the N-H hydrogen can be either axial or equatorial, influencing the hydrogen-bonding network in the crystal lattice rsc.orgnih.gov. This detailed spatial information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Piperidin-4-ol Analog

| Parameter | Value for 4-(4-Chlorophenyl)piperidin-4-ol | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Piperidine Ring Conformation | Chair | researchgate.net |

| 4-Aryl Group Position | Equatorial | researchgate.net |

| 4-Hydroxyl Group Position | Axial | researchgate.net |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and intermediates. A reversed-phase HPLC (RP-HPLC) method is commonly employed for piperidine derivatives. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile or methanol nih.govtandfonline.comsielc.com. An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the amine is protonated, leading to sharper, more symmetrical peaks sielc.comsielc.com. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions and is used for identification.

Table 4: Typical RP-HPLC Method Parameters for Piperidine Analogs

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | nih.govsielc.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV (if chromophore present) or Charged Aerosol Detection (CAD) | tandfonline.com |

| Column Temperature | 30 - 40 °C | nih.govtandfonline.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. This process involves chemically modifying the polar functional groups, such as the hydroxyl (-OH) and the secondary amine (-NH) in the piperidine ring, to reduce their polarity.

The derivatized this compound can then be introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound. GC-MS is a well-established technique for the analysis of volatile compounds in various matrices and provides high sensitivity and selectivity. mdpi.comnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can offer even greater separation efficiency and sensitivity for complex samples. fmach.it

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Piperidine Analogs

| Parameter | Typical Setting |

|---|---|

| Column Type | Capillary column (e.g., Rtx-5MS) nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Temperature Program | Initial temperature hold, followed by a linear ramp to a final temperature (e.g., 45 °C for 2 min, then ramp to 300 °C) nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Detector Temperature | 280 °C nih.gov |

Advanced Derivatization Methods for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert a compound into a product of similar structure that is more suitable for a specific analytical technique. nih.gov For a molecule such as this compound, derivatization can enhance its detectability and improve its chromatographic behavior. Advanced derivatization methods are designed to introduce specific chemical moieties that improve ionization efficiency in mass spectrometry, increase volatility for gas chromatography, or introduce a chromophore for spectrophotometric detection.

Pyridinium Derivatization for LC-ESI-MS Applications

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a highly sensitive technique for the analysis of a wide range of compounds. However, the ionization efficiency of certain molecules can be low, limiting their detection. Pyridinium derivatization is a strategy employed to enhance the ESI efficiency of target analytes. nih.gov This method introduces a permanently charged pyridinium group onto the molecule.

In the context of piperidine-containing compounds, derivatization reagents can be designed to react with the hydroxyl or amine functionalities. For example, a reagent with a piperidine moiety can be used to improve the reactivity towards carboxyl groups, while a triphenylpyridinium group can enhance ESI efficiency due to its high hydrophobicity and permanent charge. nih.govresearchgate.net This approach can be particularly useful for the analysis of piperidine alkaloids and their metabolites. nih.gov

Silylation Reagents for GC Analysis

Silylation is one of the most common derivatization techniques for GC analysis. restek.comregistech.com It involves the replacement of active hydrogen atoms in functional groups like hydroxyls, amines, and thiols with a trimethylsilyl (TMS) or other alkylsilyl group. restek.comregistech.com This process reduces the polarity of the molecule, decreases its boiling point, and increases its thermal stability, thereby improving its chromatographic properties. restek.comregistech.com

For this compound, both the hydroxyl group and the secondary amine are susceptible to silylation. A variety of silylation reagents are available, each with different reactivity and selectivity. The choice of reagent depends on the specific functional groups to be derivatized and the desired reaction conditions. The resulting silyl derivatives are typically more volatile and produce sharp, symmetrical peaks in the gas chromatogram. restek.com

Table 2: Common Silylation Reagents for GC Analysis

| Reagent | Abbreviation | Target Functional Groups |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides restek.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, amines, carboxylic acids (most volatile TMS-amide) thermofisher.com |

| Trimethylchlorosilane | TMCS | Used as a catalyst with other silylation reagents thermofisher.com |

| Hexamethyldisilazane | HMDS | Sugars and related substances fishersci.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyls, carboxyls, thiols, primary and secondary amines (produces stable TBDMS derivatives) fishersci.com |

N-(4-Aminophenyl)piperidine Derivatization for Organic Acid Detection by SFC-MS

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is a valuable technique for the analysis of thermally labile and polar compounds. N-(4-Aminophenyl)piperidine has been explored as a derivatization reagent to improve the detection of organic acids by SFC-MS. nsf.govrowan.eduresearchgate.net This derivatization tag has a high proton affinity, which enhances the ionization of the derivatized analytes in positive mode ESI-MS. nsf.gov

While this specific reagent is designed to target carboxylic acid groups, the principle of using a piperidine-containing derivatization agent to enhance proton affinity and improve detection in positive ionization mode is applicable to other classes of compounds. nsf.gov This approach significantly improves sensitivity, with detection limits reported to be as low as 0.5 ppb for certain derivatized organic acids. nsf.govrowan.eduresearchgate.net The use of such derivatization techniques can expand the applicability of SFC-MS for the analysis of compounds that are otherwise difficult to detect. rowan.edu

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Propylpiperidin 4 Ol Derivatives

Elucidation of Key Pharmacophores and Functional Groups

The biological activity of 4-propylpiperidin-4-ol derivatives is intrinsically linked to the spatial arrangement of key functional groups that constitute its pharmacophore. The core piperidin-4-ol moiety is a recurring motif in a multitude of pharmacologically active agents, suggesting its fundamental role in molecular recognition by biological targets.

The tertiary amine within the piperidine (B6355638) ring is a critical feature, often acting as a protonatable center at physiological pH. This positive charge can engage in crucial ionic interactions with anionic residues, such as aspartate or glutamate, in the binding pockets of receptors or enzymes. The nitrogen atom's capacity to serve as a hydrogen bond acceptor further contributes to the binding affinity.

The hydroxyl group at the C4 position is another pivotal functional group. It can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the ligand within the receptor's binding site. The presence and orientation of this hydroxyl group can significantly influence the compound's potency and selectivity.

In a study of 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694) derivatives, the 4-phenylpiperidin-4-ol moiety was identified as a primary contributor to the observed antifungal and antibacterial activities. dntb.gov.uanih.gov This highlights the importance of the substituted piperidin-4-ol core as a key pharmacophoric element. The piperidin-4-one nucleus, a precursor to piperidin-4-ols, is itself considered a versatile pharmacophore with a wide range of reported biological activities, including anticancer and anti-HIV properties. dntb.gov.ua The potential for modification at various positions of the piperidin-4-one ring allows for the fine-tuning of receptor interactions and biological outcomes. dntb.gov.ua

A summary of the key pharmacophoric features of the this compound scaffold is presented in the table below.

| Feature | Role in Biological Activity | Potential Interactions |

| Piperidine Nitrogen | Acts as a basic center, protonatable at physiological pH. | Ionic interactions, hydrogen bonding. |

| C4-Hydroxyl Group | Can act as a hydrogen bond donor and acceptor. | Hydrogen bonding with receptor residues. |

| C4-Propyl Group | Contributes to lipophilicity and steric interactions. | Van der Waals forces, hydrophobic interactions. |

Impact of Stereochemistry on Biological Activity

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. In the case of this compound derivatives, the presence of stereocenters can lead to enantiomers or diastereomers with markedly different pharmacological profiles. The spatial arrangement of substituents around a chiral center can dictate the molecule's ability to fit into a specific binding pocket and interact with key amino acid residues.

While specific studies on the stereoisomers of this compound are not extensively documented in the reviewed literature, the principles of stereoselectivity are well-established for related piperidinol analogs. For instance, in a series of piperidinol analogs evaluated for anti-tuberculosis activity, the stereochemistry at the central secondary hydroxyl group was found to be a critical determinant of potency. nih.gov Specifically, the (R)-stereoisomer with a chloro substitution at the para position of the aryl C-ring exhibited the highest activity. nih.gov This demonstrates that even subtle changes in the 3D orientation of a functional group can have a profound impact on biological activity.

The synthesis of enantiomerically pure piperidin-4-ols is a significant area of research, as it allows for the evaluation of individual stereoisomers and the identification of the more active eutomer. nih.gov Stereoselective synthesis strategies are crucial for accessing specific enantiomers and avoiding the potential for "isomeric ballast," where an inactive or less active isomer might contribute to off-target effects or an unfavorable pharmacokinetic profile.

The differential binding of stereoisomers to their receptors is often governed by the "three-point attachment" model, where a chiral molecule must interact with at least three distinct sites on the receptor to achieve a stable and specific binding orientation. The precise fit of one enantiomer over the other can lead to significant differences in binding affinity and, consequently, pharmacological efficacy.

The thermodynamic basis for the differential binding of stereoisomers has also been investigated. Studies on fenoterol (B1672521) stereoisomers binding to the β2-adrenoceptor revealed that the binding of (S,S')- and (S,R')-fenoterol were predominantly enthalpy-driven, while the binding of (R,R')- and (R,S')-fenoterol were entropy-driven. dntb.gov.ua This indicates that the chirality at different centers within a molecule can influence the thermodynamic forces that govern receptor binding.

The table below summarizes the potential implications of stereochemistry on the biological activity of this compound derivatives, based on findings from related compounds.

| Stereochemical Aspect | Potential Impact on Biological Activity |

| Presence of Chiral Centers | Leads to the existence of enantiomers and/or diastereomers. |

| Differential Receptor Binding | One stereoisomer may exhibit significantly higher affinity and/or efficacy for a biological target compared to others. |

| Pharmacokinetic Differences | Stereoisomers can be metabolized at different rates, leading to variations in bioavailability and duration of action. |

| Toxicity Profiles | One isomer may be responsible for the therapeutic effect, while another could be inactive or contribute to adverse effects. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. dntb.gov.uadntb.gov.ua These models can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more potent analogs.

While a specific QSAR model for this compound derivatives was not identified in the reviewed literature, studies on related piperidine-containing compounds have demonstrated the utility of these approaches. For example, a nonlinear QSAR study was conducted on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists. nih.gov This study successfully correlated molecular descriptors with the analgesic activities of the compounds, leading to the development of a predictive model and a hypothesized pharmacophore. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors, representing different physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods require the alignment of the molecules in the dataset and generate contour maps that visualize the regions where steric, electrostatic, and other fields are favorable or unfavorable for activity.

For a series of this compound derivatives, a QSAR or 3D-QSAR model could be developed to understand the influence of various substituents on a specific biological activity. The following table outlines the types of descriptors that could be employed in such a study.

| Descriptor Class | Examples | Information Provided |

| Steric | Molecular weight, molar volume, van der Waals volume | Size and shape of the molecule. |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | Distribution of electrons and reactivity. |

| Hydrophobic | LogP, molar refractivity | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices, shape indices | Branching and overall shape of the molecule. |

The development of a robust QSAR or 3D-QSAR model for this compound derivatives would be a valuable tool for medicinal chemists, enabling the virtual screening of new compounds and the rational design of analogs with improved pharmacological profiles.

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound, which can adopt multiple low-energy conformations, understanding the preferred spatial arrangement is essential for elucidating its interactions with biological targets. The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. nih.gov

In the case of 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is influenced by a variety of factors, including steric hindrance and electronic effects. For this compound, the bulky propyl group and the hydroxyl group at the C4 position will significantly influence the conformational equilibrium of the piperidine ring.

A study on 4-alkyl-4-(m-hydroxyphenyl)-piperidines, which included an N-methyl-4-n-propyl derivative, provided valuable insights into the conformational preferences of such compounds. nih.gov Energy-conformational calculations indicated that the presence of 4-alkyl substituents favors a phenyl axial conformation. nih.gov This is a significant finding, as it suggests that the 4-propyl group in this compound could also promote an axial orientation of a substituent at the 4-position, depending on the specific substitution pattern. The study further demonstrated that this preferred axial conformation could be used to understand the observed variations in µ-receptor affinities and efficacies among the different 4-alkyl analogs. nih.gov

The preference for an axial or equatorial conformation has a direct impact on how the molecule presents its functional groups for interaction with a receptor. An axially oriented substituent will project its functional groups in a different direction compared to an equatorially oriented one. This can lead to distinct patterns of hydrogen bonding, hydrophobic interactions, and van der Waals contacts within the binding pocket.

The interplay of various forces, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion, can all contribute to the conformational preferences of substituted piperidines. dntb.gov.ua The nature of the solvent can also play a role, with polar solvents potentially stabilizing conformers that are less favored in the gas phase. nih.gov

The following table summarizes the key aspects of the conformational analysis of this compound and its potential influence on molecular interactions.

| Conformational Feature | Description | Influence on Molecular Interactions |

| Piperidine Ring Conformation | Primarily adopts a chair conformation. | Minimizes steric and torsional strain, presenting substituents in specific orientations. |

| Axial vs. Equatorial Substituents | The propyl and hydroxyl groups at C4 can be in either an axial or equatorial position. | The preferred orientation dictates the spatial presentation of functional groups for receptor binding. |

| Influence of 4-Propyl Group | Can favor an axial orientation of other C4 substituents. | Affects the overall shape of the molecule and its fit within a binding pocket. |

| Rotational Flexibility | Rotation around single bonds allows for different conformers. | Enables the molecule to adopt a bioactive conformation upon binding to its target. |

Exploration of Substituent Effects on Receptor Binding and Efficacy

The systematic modification of substituents on the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies, aimed at optimizing receptor binding affinity and functional efficacy. The nature, size, and position of these substituents can profoundly influence the pharmacological profile of the resulting derivatives.

Substituents on the Piperidine Nitrogen (N1 Position): The nitrogen atom of the piperidine ring is a common site for modification. The substituent at this position can significantly impact the molecule's basicity, lipophilicity, and steric bulk, all of which can affect receptor interactions. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, varying the N-substituent between methyl, allyl, and phenethyl led to differences in analgesic potency and receptor affinity. nih.gov However, in this particular series, a fused-ring-like N-substituent modulation of efficacy was not observed, suggesting that these flexible analogs could not fully mimic the key receptor interactions of more rigid opioid structures. nih.gov

Substituents at the C4 Position: The C4 position, bearing the propyl and hydroxyl groups, is a critical determinant of activity. A study on 4-alkyl-4-(m-hydroxyphenyl)-piperidines demonstrated that increasing the bulk of the 4-alkyl substituent from hydrogen to methyl, n-propyl, and t-butyl had a significant impact on µ-opioid receptor affinity and efficacy. nih.gov The variation in activity among these analogs could be rationalized based on their preferred phenyl axial conformation. nih.gov This highlights the importance of the size and nature of the C4-alkyl group in modulating the pharmacological response.

The hydroxyl group at C4 is also a key player in receptor interactions. Its ability to form hydrogen bonds is often crucial for anchoring the ligand in the binding site. The introduction of a hydroxyl group can increase the inhibitory activity of a compound by enhancing hydrogen bonding interactions with surrounding amino acid residues. nih.gov

The following table provides a summary of the potential effects of different substituents on the receptor binding and efficacy of this compound derivatives, based on SAR studies of related compounds.

| Position of Substitution | Type of Substituent | Potential Effects on Receptor Binding and Efficacy |

| Piperidine Nitrogen (N1) | Alkyl, Aralkyl, etc. | Modulates basicity, lipophilicity, and steric interactions, influencing receptor affinity and selectivity. |

| C4-Alkyl Group | Varies in size and branching | Affects steric fit in the binding pocket and can influence the conformational preference of other C4 substituents. |

| C4-Hydroxyl Group | Maintained or replaced | Crucial for hydrogen bonding interactions; its presence and orientation are often key for high affinity. |

| Other Ring Positions | Introduction of substituents | Can influence the overall conformation and electronic properties of the piperidine ring. |

Pharmacological and Biological Evaluation of 4 Propylpiperidin 4 Ol and Its Analogs

In Vitro Pharmacological Profiling and Target Identification

The in vitro evaluation of 4-propylpiperidin-4-ol and its analogs has revealed a diverse range of biological activities, spanning from receptor modulation to enzyme inhibition and cytotoxic effects.

Receptor Binding Assays

Compounds featuring the piperidine (B6355638) core structure have been widely investigated for their affinity and activity at various G-protein coupled receptors (GPCRs), indicating the potential for this class of compounds to modulate key signaling pathways in the body.

Histamine (B1213489) H3 Receptor Antagonism The histamine H3 receptor, primarily found in the central nervous system (CNS), is an important target for the development of drugs for neurological disorders. It acts as an autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine, and also as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin. mdpi.com Antagonists of the H3 receptor have shown potential therapeutic value for conditions such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD). mdpi.commdpi.com Research into non-imidazole H3 antagonists has identified derivatives of 4-n-propylpiperazine and 4-[(1H-imidazol-4-yl)methyl]piperidine as potent ligands for this receptor. mdpi.comnih.gov These findings suggest that the piperidine scaffold, a core component of this compound, is a viable pharmacophore for achieving H3 receptor antagonism.

Nociceptin Receptor Ligand Activity The nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1), is the fourth member of the opioid receptor family. nih.govmdpi.com It is involved in a wide array of neurological functions, including pain perception, memory, and emotional states. mdpi.comresearchgate.net Studies have shown that the 4-piperidinol scaffold is a biologically relevant structure for targeting this receptor. Specifically, compounds incorporating a 4-chloro-3-trifluoromethylphenyl-4-piperidinol moiety have been reported as ligands for the nociceptin receptor, highlighting the potential for analogs of this compound to interact with this system.

Muscarinic M1 Receptor Agonism The muscarinic M1 receptor is a key target in the pursuit of treatments for cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. nih.govresearchgate.net Stimulation of the M1 receptor has been shown to have beneficial effects on cognition. nih.gov Research into novel M1 receptor agonists has identified compounds containing a substituted piperidine ring. For example, 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo mdpi.commdpi.comoxazin-3-one (AC260584) has been shown to effectively increase the release of acetylcholine and dopamine in key brain regions like the medial prefrontal cortex and hippocampus. nih.gov This demonstrates that piperidine-based structures can serve as a foundation for developing M1 receptor agonists.

Enzyme Inhibition Studies

Sphingosine (B13886) Kinase Inhibition Sphingosine kinase (SphK) is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. nih.gov The upregulation of SphK is observed in various types of cancer and is linked to both chemoresistance and a poor prognosis. nih.gov Consequently, the inhibition of SphK, particularly the SphK1 isoform, has emerged as a promising strategy in cancer therapy. nih.gov Inhibiting SphK1 can lead to a decrease in S1P levels and an increase in the pro-apoptotic precursor, ceramide, ultimately promoting cancer cell death. nih.gov While direct studies on this compound are not prevalent, the development of small molecule inhibitors for SphK1 is an active area of research, with various chemical scaffolds being explored for their potential to target this critical enzyme.

Cytotoxicity and Antiproliferative Activity in Cellular Models

Analogs and derivatives based on the piperidine scaffold have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents.

A549 Lung Cancer Cells The piperidine moiety is a core component of several compounds investigated for their anticancer properties. Piperine, a natural alkaloid containing a piperidine ring, has been shown to exert a cytotoxic effect against A549 human lung cancer cells in a dose-dependent manner. nih.gov Its mechanism of action involves inducing apoptosis through a p53-dependent mitochondrial signaling pathway. nih.gov Furthermore, synthetic analogs of curcumin that incorporate a 4-piperidone core have also been developed and show improved anticancer activity. researchgate.net These findings underscore the utility of the piperidine scaffold in designing compounds with cytotoxic activity against lung cancer cells.

Leukemia Cell Lines Derivatives containing the piperidine structure have also shown promise in the context of leukemia. A study on a novel pyrrolo[1,2-a]quinoxaline derivative, 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, revealed interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells. mdpi.com The antiproliferative activity of this piperidine-containing compound was found to be in a similar range to reference drugs. mdpi.com Similarly, another study focusing on 4-thiazolidinone analogues incorporating a piperazine moiety—structurally related to piperidine—also reported potent antiproliferative effects against human leukemic cells such as Nalm6, K562, and Jurkat cells. nih.gov

Table 1: Antiproliferative Activity of a Piperidine-Containing Pyrrolo[1,2-a]quinoxaline Derivative (Compound 9) against Human Leukemia Cell Lines

| Cell Line | Compound | IC₅₀ (µM) |

| K562 | Compound 9 | Not specified |

| HL60 | Compound 9 | Not specified |

| U937 | Compound 9 | 8 |

| U937 | A6730 (Reference) | 8 |

| U937 | JG576 (Analog) | 12 |

Data sourced from a study on the anti-leukemic activity of 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one (Compound 9). mdpi.com

Antifungal Activity Against Human Pathogenic Fungi

The piperidine ring is a structural feature of many natural and synthetic compounds with antimicrobial properties. Notably, compounds isolated from various Piper species have demonstrated activity against human pathogenic fungi. The antifungal properties of these substances are often attributed to their ability to disrupt fungal cell membranes and inhibit key biological processes. For instance, some amides isolated from Piper species have shown potent activity against Candida albicans. nih.gov The investigation of essential oils from medicinal plants has also identified compounds with significant antifungal effects against a range of human and plant fungal pathogens. researchgate.netscispace.com This suggests that the piperidine scaffold present in this compound could serve as a basis for the development of new antifungal agents.

In Vivo Pharmacological Investigations

While in vitro studies provide crucial information about the molecular targets and cellular effects of compounds, in vivo investigations are essential to understand their physiological effects in a whole organism.

Assessment of Central Nervous System (CNS) Effects

The piperidine scaffold is a common feature in many centrally active agents. Its physicochemical properties often allow for penetration of the blood-brain barrier, a critical requirement for drugs targeting the CNS. mdpi.com In vivo studies on piperidine derivatives have demonstrated a range of CNS effects. For example, the potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine has been shown to provide significant ischemic neuroprotection in animal models. nih.gov This neuroprotective effect was observed without altering the acute accumulation of dopamine during transient focal ischemia, indicating a specific mechanism of action. nih.gov The ability of certain piperidine alkaloids to modulate neurotransmitter levels, such as acetylcholine, dopamine, norepinephrine, and serotonin, further highlights the potential for this class of compounds to influence CNS function. nih.gov

Studies on Learning, Memory, and Neuroprotection

The piperidine scaffold, a core component of this compound, is a significant structure in the design of neurologically active agents. Research into neurodegenerative conditions, particularly Alzheimer's disease (AD), has frequently focused on molecules incorporating this ring system. The rationale for this focus stems from the "cholinergic hypothesis," which links cognitive decline in AD to a deficit in the neurotransmitter acetylcholine. mdpi.com Consequently, a primary therapeutic strategy involves inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, to increase its availability in the brain. mdpi.comacs.org

Compounds featuring the piperidine moiety have been developed as AChE inhibitors. mdpi.com Beyond direct enzyme inhibition, research has expanded to include the modulation of acetylcholine receptors, such as muscarinic (mAChRs) and nicotinic (nAChRs) receptors, which are crucial for cognitive processes like learning and memory. mdpi.com The serotonergic system, which plays a role in mood and cognition, is another key target. nih.gov Agonists of the 5-HT4 serotonin receptor, for example, have been shown to improve cognitive symptoms by enhancing acetylcholine release. nih.gov Studies have found that combining acetylcholinesterase inhibitory activity with 5-HT4 receptor agonism can offer neuroprotective benefits, including promoting the formation of new synapses, an effect not seen with AChE inhibitors alone. google.com The development of hybrid molecules that can interact with multiple targets within these systems, such as both muscarinic and nicotinic receptors, represents an ongoing strategy in the search for effective AD treatments. mdpi.com

Anti-Tuberculosis Activity and Associated Side Effects

Analogs of this compound have been investigated for their potential as anti-tuberculosis therapeutics. In one study, a library of piperidinol analogs was synthesized and evaluated, leading to the identification of compounds with promising activity against Mycobacterium tuberculosis. nih.gov Specifically, two compounds, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol, demonstrated good anti-tuberculosis effects. nih.gov

Further optimization based on a hit compound led to the identification of analogs 4b and 4m with good minimum inhibitory concentrations (MIC) and acceptable therapeutic indices against eukaryotic Vero cells. nih.gov

| Compound | MIC (μg/mL) | Therapeutic Index |

|---|---|---|

| Analog 4b | 1.7 | >13.3 |

| Analog 4m | 1.4 | >10 |

Despite these promising in vitro results, the advancement of these compounds was halted due to significant side effects observed during in vivo testing. nih.gov When compound 4b was tested for efficacy in mice, severe adverse effects resulting in death were observed at doses of 50-100 mg/kg. nih.gov These toxicities were attributed to the secondary pharmacology associated with the 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol core. nih.gov This highlights a common challenge in drug discovery, where a pharmacologically active scaffold may carry an inherent risk of unwanted side effects that prevent its clinical development. nih.gov Common adverse reactions reported for anti-tuberculosis drugs in general include gastrointestinal issues, hepatitis, rash, and fever. cdc.gov

Plant Growth Stimulating Activity in Agricultural Applications

Derivatives of this compound have been explored for their utility in agriculture as plant growth stimulators. Research has been conducted on the synthesis and application of 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropynyl)-piperidin-4-ol. researchgate.net This compound was specifically tested for its growth-stimulating activity on the grains of spring wheat. researchgate.net

In comparative studies, the efficacy of this piperidine derivative was evaluated against a control (water) and a known domestic growth regulator, "Akpinol-alpha". researchgate.net The results indicated that the synthesized compound demonstrated positive growth-stimulating properties, suggesting its potential as a novel agent for enhancing crop growth and yield. researchgate.net The application of such compounds aims to promote sustainable agriculture by improving crop resilience and productivity, particularly in the face of abiotic stresses like extreme temperature changes. researchgate.net

Investigation of Specific Bioactivities (e.g., Opioid and Analgesic Properties)

The piperidine ring is a foundational structural motif in many synthetic opioids and is recognized as a key pharmacophore for analgesic activity. nih.govpjps.pk This chemical class, which includes well-known phenylpiperidine derivatives like fentanyl and meperidine, primarily exerts its effects by acting as an agonist at the mu-opioid receptor. painphysicianjournal.compainphysicianjournal.com The interaction with these receptors in the central nervous system inhibits ascending pain pathways, leading to an increased pain threshold and producing analgesia and sedation. painphysicianjournal.com

The therapeutic importance of this scaffold has prompted extensive research into novel piperidine analogs to develop analgesics with improved pharmacological profiles. nih.gov Studies have explored various alkyl piperidine derivatives, which have demonstrated varying degrees of analgesic activity in preclinical models like the tail immersion test. pjps.pk For instance, the incorporation of the 4-phenylpiperidine (B165713) structure into 4-anilidopiperidines led to a new class of potent opioid analgesics. nih.gov The ongoing investigation into such derivatives aims to identify compounds with high analgesic potency, rapid onset, and a favorable safety profile for use in clinical settings. nih.govpjps.pk

Mechanistic Studies on the Molecular Interactions of 4 Propylpiperidin 4 Ol Derivatives

Ligand-Receptor Interaction Analysis

The interaction between a ligand, such as a derivative of 4-propylpiperidin-4-ol, and its receptor is the initial event that triggers a cascade of downstream physiological responses. The nature of this interaction dictates the ligand's affinity, selectivity, and functional activity as an agonist or antagonist.

Receptors, particularly G protein-coupled receptors (GPCRs), possess distinct binding sites that can be targeted by ligands. The primary, or orthosteric site , is the binding pocket for the endogenous ligand. This site is typically highly conserved across receptor subtypes and even across different receptor families that bind similar native ligands. nih.govnih.gov In contrast, allosteric sites are topographically separate from the orthosteric site. nih.gov Ligands that bind to these sites, known as allosteric modulators, can subtly change the receptor's conformation, thereby modulating the affinity or efficacy of the endogenous ligand. nih.govpitt.edu

Because allosteric sites are generally less conserved than orthosteric sites, they represent attractive targets for developing drugs with greater selectivity and fewer side effects. nih.gov For derivatives of this compound, the piperidine (B6355638) ring is a key structural feature. The basic nitrogen atom within this ring is often protonated at physiological pH, allowing it to form a crucial ionic bond with a conserved acidic amino acid residue, such as aspartate, in the orthosteric pocket of many receptors, including sigma and opioid receptors. nih.govchemrxiv.orgwikipedia.org

Table 1: Key Receptor Interactions for Piperidine-Based Ligands This table is generated based on data for analogous piperidine structures to illustrate potential interactions for this compound derivatives.

| Receptor Target | Key Interacting Residue | Interaction Type | Structural Feature on Ligand | Reference |

|---|---|---|---|---|

| Sigma-1 (σ1) Receptor | Glu172 | Ionic / Hydrogen Bond | Protonated Piperidine Nitrogen | chemrxiv.org |

| Dopamine (B1211576) D4 Receptor | Asp115 | Ionic / Hydrogen Bond | Protonated Piperidine Nitrogen | chemrxiv.org |

| Sphingosine (B13886) Kinase 1 (SphK1) | Asp178 | Hydrogen Bond | Piperidine Nitrogen & Hydroxyl Group | acs.org |

| Muscarinic M3 Receptor | Asp105 (TM3) | Ionic Bond | Quaternary Nitrogen (in 4-DAMP) | wikipedia.org |

It is now well-established that GPCRs can exist and function not just as monomers, but also as dimers or higher-order oligomers. mdpi.com When these complexes are formed from different receptor subtypes, they are known as heteromers. Receptor heteromerization can create a new functional entity with a pharmacological and signaling profile that is distinct from its constituent protomers. mdpi.com This phenomenon adds a significant layer of complexity and regulation to cellular signaling.

The formation of heteromers can alter ligand binding, G-protein coupling, and receptor trafficking (internalization and degradation). mdpi.com A compelling example is the heteromerization of mu (μ) and delta (δ) opioid receptors. In hippocampal neurons, the co-expression of these receptors leads to functional heteromerization. Activation of these native μ-δ heteromers with a specific ligand, CYM51010, results in the co-internalization of both receptors and their subsequent targeting to lysosomes for degradation. mdpi.com This is a distinct trafficking fate for the μ-opioid receptor, which typically recycles back to the plasma membrane when activated in isolation. mdpi.com

A derivative of this compound that selectively binds to one receptor protomer within a heteromer could, therefore, allosterically modulate the binding and signaling of the partner receptor. This provides a sophisticated mechanism for fine-tuning physiological responses and offers novel strategies for drug development, potentially targeting disease-specific receptor complexes.

Cellular Pathway Modulation

The binding of a this compound derivative to its target receptor initiates a change in the receptor's conformation, leading to the modulation of intracellular signaling pathways. The specific pathway affected depends on the receptor type and the G-protein to which it couples.

Many receptors targeted by piperidine-containing compounds, such as the M2 and M4 muscarinic receptors and the μ-opioid receptor, couple to inhibitory G-proteins (Gαi/o). wikipedia.orgsigmaaldrich.compainphysicianjournal.com Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase. wikipedia.orgsigmaaldrich.com This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn decreases the activity of cAMP-dependent protein kinase (PKA).

Conversely, other receptors, like the M3 muscarinic receptor, couple to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). mdpi.comnih.gov Furthermore, sigma-1 receptors, which are unique ligand-operated chaperones, can modulate multiple signaling pathways, including those involving NMDA receptors and phosphoinositide turnover. sigmaaldrich.com

Table 2: Potential Cellular Pathway Modulation by this compound Derivatives via Different Receptors This table summarizes known pathways modulated by receptors that are potential targets for piperidine derivatives.

| Potential Receptor Target | G-Protein Coupling | Primary Effector | Key Second Messenger(s) | Downstream Cellular Effect | Reference |

|---|---|---|---|---|---|

| μ-Opioid Receptor | Gαi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Decreased PKA activity, modulation of ion channels | wikipedia.orgpainphysicianjournal.com |

| M4 Muscarinic Receptor | Gαi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Inhibition of neurotransmitter release, neuronal hyperpolarization | sigmaaldrich.com |

| M3 Muscarinic Receptor | Gαq/11 | Phospholipase C (Activation) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Smooth muscle contraction, glandular secretion | mdpi.comnih.gov |

| Sigma-1 (σ1) Receptor | N/A (Chaperone) | Ion Channels (e.g., NMDA), various enzymes | Ca2+ | Modulation of neurotransmission, neuroprotection | sigmaaldrich.com |

Biochemical Cascade Investigations

The initial modulation of cellular pathways triggers a series of downstream biochemical events, or cascades, that ultimately produce a physiological effect. Investigating these cascades provides a more complete picture of a compound's mechanism of action.

For example, the Gαi/o-mediated decrease in cAMP and PKA activity (as described in section 6.2) has profound effects on gene expression. PKA normally phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Therefore, inhibition of the PKA cascade would lead to reduced CREB phosphorylation, altering the transcription of genes involved in processes like neuronal plasticity, metabolism, and cell survival.

In a different context, if a this compound derivative were to inhibit an enzyme like sphingosine kinase 1 (SphK1), it would initiate a distinct biochemical cascade. SphK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid that promotes cell survival and proliferation. nih.gov Inhibition of SphK1 disrupts this "sphingolipid rheostat," leading to lower levels of pro-survival S1P and a relative increase in the levels of pro-apoptotic precursors like sphingosine and ceramide. nih.gov This shift can trigger the intrinsic apoptosis pathway by promoting the release of cytochrome c from mitochondria and activating caspase enzymes. Studies on SphK1 inhibitors have shown this cascade leads to the suppression of pro-survival pathways like PI3K/AKT and downstream targets such as GSK3β. nih.gov

Enzymatic Mechanism Elucidation (e.g., Sphingosine Kinase)

Beyond receptor-mediated signaling, derivatives of this compound can act directly on enzymes. Sphingosine kinases (SphK1 and SphK2) have emerged as important therapeutic targets, and compounds featuring the 4-hydroxypiperidine (B117109) scaffold have been specifically designed as inhibitors. acs.orgresearchgate.net

Detailed mechanistic studies, including X-ray crystallography, have provided atomic-level insights into how these inhibitors function. The crystal structure of human SphK1 in complex with an inhibitor containing a hydroxylated piperidine moiety reveals that the inhibitor binds in the hydrophobic sphingosine-binding pocket. acs.org The polar headgroup of the inhibitor, which mimics the natural substrate, forms critical hydrogen bonds with the enzyme's active site. Specifically, the piperidine ring nitrogen and the exocyclic hydroxyl group form a bipartite hydrogen bond with the side chain of Asp178. acs.org The hydroxyl group at the 4-position of the piperidine ring is positioned to interact with another key catalytic residue, Asp81, which normally acts as a base to activate sphingosine for phosphorylation. acs.org These specific interactions explain the compound's inhibitory activity and provide a blueprint for designing more potent and selective inhibitors.

Several 4-hydroxypiperidine derivatives have been synthesized and evaluated for their inhibitory activity against SphK1 and SphK2. This research has demonstrated that modifications to the piperidine scaffold can confer high potency and selectivity for one isoform over the other. researchgate.net

Table 3: Inhibitory Activity of Selected 4-Hydroxypiperidine Derivatives against Sphingosine Kinase 1 (SphK1) Data is presented for known SphK1 inhibitors containing the 4-hydroxypiperidine scaffold.

| Compound Name | Structure | SphK1 IC50 (µM) | Selectivity (Fold vs. SphK2) | Reference |

|---|---|---|---|---|

| RB-005 | 1-(4-octylphenethyl)piperidin-4-ol | 3.6 | >15 | researchgate.net |

| Amgen 82 | (structure with hydroxylated piperidine headgroup) | 0.020 | ~5.7 | acs.org |

Computational Chemistry and Molecular Modeling of 4 Propylpiperidin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. nih.govjetir.org This technique is fundamental in structure-based drug design for screening virtual libraries and understanding binding mechanisms. nih.gov

Binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable and potent protein-ligand complex. For 4-Propylpiperidin-4-ol, docking simulations against a hypothetical CNS target, such as a sigma-1 receptor (S1R) or a dopamine (B1211576) receptor, would be performed. nih.govacs.org The simulation would predict how strongly the compound binds within the receptor's active site.

Illustrative Example of Docking Results for this compound

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference Ligand Affinity (kcal/mol) |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | -7.8 | ~1.5 µM | -8.5 (Haloperidol) |

| Dopamine D2 Receptor | -7.2 | ~4.2 µM | -9.1 (Risperidone) |

| Acetylcholinesterase (AChE) | -6.5 | ~15.0 µM | -10.2 (Donepezil) |

This table presents hypothetical data for illustrative purposes, demonstrating the typical outputs of a molecular docking simulation.

Beyond predicting affinity, docking simulations reveal the specific molecular interactions that stabilize the ligand in the binding pocket. For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group and the piperidine (B6355638) nitrogen (N-H) are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the target's active site.

Hydrophobic Interactions: The propyl group and the aliphatic portions of the piperidine ring would engage in hydrophobic or van der Waals interactions with non-polar residues (e.g., Leucine, Valine, Phenylalanine). researchgate.net

These interactions are crucial for both the affinity and selectivity of the compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and conformational flexibility under physiological conditions. nih.govresearchgate.net An MD simulation would typically follow a docking study to validate the predicted binding pose and assess the stability of the interactions identified. benthamdirect.commdpi.com

The simulation tracks the movements of every atom in the system over a set period (e.g., 100 nanoseconds). Key parameters analyzed from the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand.

Radius of Gyration (Rg): Indicates the compactness of the protein structure. A stable Rg value suggests the protein does not undergo significant unfolding upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the stability of these crucial interactions.

Illustrative Summary of a 100 ns MD Simulation for a this compound-Protein Complex

| Analysis Metric | Average Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.8 Å | The complex is stable with minor conformational changes. |